molecular formula C8H4BrNO2S B1521735 2-Bromobenzo[d]thiazole-6-carboxylic acid CAS No. 22514-58-5

2-Bromobenzo[d]thiazole-6-carboxylic acid

Cat. No.: B1521735
CAS No.: 22514-58-5
M. Wt: 258.09 g/mol
InChI Key: ICKXPLAJDFRFME-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]thiazole-6-carboxylic acid (CAS 22514-58-5) is a high-purity organic compound offered for research applications. This benzothiazole derivative has a molecular formula of C 8 H 4 BrNO 2 S and a molecular weight of 258.09 g/mol [ 1]. Its structure features a carboxylic acid functional group at the 6-position and a bromine substituent at the 2-position of the benzothiazole heterocycle, making it a potential building block for further chemical synthesis [ 2]. The solid compound has a melting point of 134.0 to 138.0 °C [ 1]. Researchers are exploring the properties of benzothiazole scaffolds in various fields. It is important to note that related benzothiazole carboxylic acids have been identified as key scaffolds in the development of novel antibacterial agents, specifically as inhibitors of bacterial DNA gyrase, a validated target for combating antibiotic-resistant pathogens [ 4]. Furthermore, benzothiazole derivatives are known to form multicomponent crystal structures, such as co-crystals and salts, which are of significant interest in crystal engineering and materials science [ 3]. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling procedures. The compound is classified with the signal word "Warning" and may cause skin, eye, or respiratory irritation [ 1][ 2].

Properties

IUPAC Name

2-bromo-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKXPLAJDFRFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671909
Record name 2-Bromo-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22514-58-5
Record name 2-Bromo-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Aminobenzoates with Potassium Thiocyanate and Bromine

A widely used method for synthesizing benzo[d]thiazole derivatives including 2-bromobenzo[d]thiazole-6-carboxylic acid involves the cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The procedure is as follows:

  • Dissolve 1 equivalent of methyl 4-aminobenzoate and 4 equivalents of KSCN in glacial acetic acid.
  • Stir the mixture at room temperature for 45 minutes, then cool to 10 °C.
  • Add 2 equivalents of bromine dissolved in a small amount of acetic acid dropwise.
  • Stir the reaction overnight at room temperature.
  • After completion, basify the mixture to pH 8 using 25% ammonia solution.
  • Isolate the product by filtration and purification steps.

This method efficiently forms the benzo[d]thiazole ring via thiocyanation and subsequent cyclization, producing methyl 2-aminobenzo[d]thiazole-6-carboxylate intermediates that can be further brominated or functionalized.

Bromination of Benzo[d]thiazole-6-carboxylic Acid

Comparative Data Table of Key Preparation Methods

Method Starting Material Reagents & Conditions Yield & Notes Reference
Cyclization with KSCN and Br2 Methyl 4-aminobenzoate KSCN (4 equiv), Br2 (2 equiv), glacial acetic acid, RT overnight, basify pH 8 Efficient ring formation; intermediate for further derivatization
Bromination of tetrahydro derivative 4,5,6,7-Tetrahydrobenzo[d]thiazole-6-carboxylic acid Br2 or NBS, controlled temperature and solvent Selective bromination at position 2; scalable industrially
Acid chloride formation and amide synthesis This compound Thionyl chloride or oxalyl chloride, DMF catalyst, DCM, 0-60 °C; then amine coupling High purity acid chlorides; versatile for amide formation

Detailed Research Findings and Notes

  • The cyclization reaction mechanism involves formation of a pseudohalogen thiocyanogen intermediate, which facilitates thiocyanation of the aniline ring, followed by intramolecular cyclization to form the benzothiazole ring.
  • Protecting groups such as tert-butyldimethylsilyl have been used effectively to protect hydroxyl groups during cyclization, allowing selective derivatization post-synthesis.
  • Industrial synthesis benefits from continuous flow processes with automated reactors, enabling precise control over reaction parameters to improve yield and reproducibility.
  • The acid chloride intermediates formed via thionyl chloride or oxalyl chloride are critical for synthesizing various amide derivatives, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions, enabling the introduction of functional groups such as amines and azides.

Reagents/Conditions Product Yield Reference
Diphenylphosphoranyl azide, Et<sub>3</sub>N, tert-butanol, 80°C, 4 htert-Butyl (2-bromo-1,3-benzothiazol-6-yl)carbamate1.1 g
NH<sub>3</sub> (MeOH), 0–60°C2-Bromo-1,3-benzothiazole-6-carboxamide77 mg

Key Observations :

  • NAS reactions require polar aprotic solvents (e.g., DMSO) or tert-butanol for optimal efficiency .

  • Steric and electronic factors influence substitution rates, with electron-withdrawing groups enhancing reactivity .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes esterification, amidation, and hydrolysis, enabling modular derivatization.

Esterification

Reagents/Conditions Product Yield Reference
(Trimethylsilyl)diazomethane, DCM/MeOH, 2 hMethyl 2-bromobenzo[d]thiazole-6-carboxylateNot reported

Amidation

Reagents/Conditions Product Yield Reference
Oxalyl chloride, DMF, 4-aminoveratrole2-Bromo-N-(3,4-dimethoxyphenyl)benzo[d]thiazole-6-carboxamideNot reported

Hydrolysis

Reagents/Conditions Product Yield Reference
LiOH, THF/H<sub>2</sub>O, overnight2-Bromo-benzo[d]thiazole-6-carboxylic acid99%

Mechanistic Insights :

  • Acyl chloride intermediates (generated via thionyl chloride or oxalyl chloride) are critical for amide/ester formation .

  • Hydrolysis under basic conditions (LiOH) efficiently regenerates the carboxylic acid .

Continuous Flow Reactors

Industrial-scale production leverages flow chemistry for improved yield and reproducibility .

Scientific Research Applications

Chemistry

2-Bromobenzo[d]thiazole-6-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions : These reactions can yield sulfoxides or alcohols, respectively .

Biology

This compound has been extensively studied for its biological activities:

  • Antibacterial Activity : It exhibits significant efficacy against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical priority pathogens identified by the WHO. The mechanism involves inhibition of bacterial gyrase and topoisomerase IV, essential enzymes for DNA replication .
PathogenActivityMechanism of Action
Acinetobacter baumanniiInhibition of growthGyrase inhibition
Pseudomonas aeruginosaSignificant antibacterial effectTopoisomerase IV inhibition
Staphylococcus aureusEffective against MRSAGyrase inhibition
  • Antifungal Activity : The compound also shows antifungal properties against strains like Trichophyton viride. Its mechanism includes enzyme inhibition and interaction with cell membranes, leading to increased permeability .

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical structure. Its derivatives are explored for their potential in developing new materials with specific properties .

Pharmacokinetics

Studies indicate that this compound has favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to penetrate the blood-brain barrier. This characteristic may expand its therapeutic applications beyond peripheral infections .

Case Studies

Several investigations highlight the biological efficacy of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of this compound significantly inhibited the growth of MRSA strains in murine models, suggesting potential for treating resistant infections .
  • Antifungal Screening : Another investigation reported that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents against various fungal pathogens .
  • In Silico Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, enhancing understanding of its mechanisms .

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzothiazole derivatives often differ in substituent positions and functional groups, which significantly influence their chemical and biological properties. Below is a comparison with key analogs:

Compound Substituents Key Features
2-Bromobenzo[d]thiazole-6-carboxylic acid -Br (C2), -COOH (C6) Bromine enhances reactivity (e.g., Suzuki coupling); carboxylic acid aids in solubility and further derivatization .
2-Aminobenzo[d]thiazole-6-carboxylic acid -NH₂ (C2), -COOH (C6) Amino group enables nucleophilic reactions; used in antimicrobial and anticancer agents .
2-Acetamidobenzo[d]thiazole-6-carboxylic acid -NHAc (C2), -COOH (C6) Acetamido group improves metabolic stability; explored as kinase inhibitors .
2-(Trifluoromethyl)-4-methoxybenzo[d]thiazole-6-carboxylic acid -CF₃ (C2), -OCH₃ (C4), -COOH (C6) Trifluoromethyl enhances lipophilicity; methoxy group modulates electronic effects .
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid -Boc-piperazine (C2), -COOH (C6) Piperazine substituent confers Hsp90 inhibitory activity .

Physicochemical Properties

Property 2-Bromo Derivative 2-Amino Derivative 2-Acetamido Derivative
Melting Point (°C) 134–138 Not reported 258 (as Boc-protected)
Solubility Low in water Moderate in polar solvents Improved by acetamido group
Reactivity High (Br as leaving group) Moderate (NH₂ for coupling) Stable (NHAc resists oxidation)

Challenges and Opportunities

  • Synthetic Challenges : Bromination requires precise control to avoid over-halogenation . Hydroxy groups necessitate protection-deprotection strategies .
  • Bioactivity Optimization : Bromine’s steric bulk may limit binding in some targets, while smaller substituents (e.g., -NH₂) improve affinity .
  • Future Directions : Development of trifluoromethyl and fluoro derivatives to enhance pharmacokinetic properties .

Biological Activity

2-Bromobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8_8H4_4BrNO2_2S. It is part of the benzothiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Biological Properties

The compound exhibits a variety of biological activities, including antibacterial, antifungal, and potential anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antibacterial Activity

Recent studies have highlighted the efficacy of this compound against several pathogenic bacteria. Notably, it has shown promising results against Acinetobacter baumannii and Pseudomonas aeruginosa , both recognized by the WHO as critical priority pathogens due to their antibiotic resistance. The compound acts primarily as an inhibitor of bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Pathogen Activity Mechanism of Action
Acinetobacter baumanniiInhibition of growthGyrase inhibition
Pseudomonas aeruginosaSignificant antibacterial effectTopoisomerase IV inhibition
Staphylococcus aureusEffective against MRSAGyrase inhibition

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against various fungal strains with varying degrees of success. For instance, compounds derived from this scaffold have shown effective minimum inhibitory concentrations (MICs) against Trichophyton viride and other fungi .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and disrupt their function:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication.
  • Cell Membrane Interaction : It may also interact with cell membranes, leading to increased permeability and subsequent cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is believed to penetrate the blood-brain barrier effectively, which could expand its therapeutic applications beyond peripheral infections .

Case Studies

Several studies have explored the biological activity of this compound in vitro and in vivo:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of MRSA strains in murine models, suggesting potential for treating resistant infections .
  • Antifungal Screening : Another investigation reported that derivatives exhibited MIC values comparable to established antifungal agents against various fungal pathogens .
  • In Silico Studies : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, enhancing understanding of its mechanism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromobenzo[d]thiazole-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves bromination of benzo[d]thiazole-6-carboxylic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 2-position can be achieved in dimethylformamide (DMF) at 80–100°C with catalytic Lewis acids (e.g., FeCl₃). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires precise stoichiometry, inert atmosphere, and monitoring by TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the bromine substitution pattern (e.g., aromatic proton deshielding at δ 7.8–8.2 ppm) and carboxylic acid proton (δ ~12–13 ppm in DMSO-d₆). The benzo[d]thiazole core shows distinct carbons (C-2: ~160 ppm; C-6: ~125–130 ppm) .
  • IR : Look for C=O stretching (~1680–1700 cm⁻¹) and S-C=N vibrations (~1480–1520 cm⁻¹) .
  • ESI-MS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., ~258–260 g/mol for C₈H₅BrNO₂S) .

Q. How can researchers differentiate between regioisomers during bromination of benzo[d]thiazole-6-carboxylic acid?

  • Methodological Answer : Use NOESY or COSY NMR to identify spatial proximity of protons. For example, 2-bromination shifts the adjacent thiazole proton (C-3) downfield compared to 4-/5-bromo isomers. Computational modeling (DFT) can also predict regioselectivity based on electron density maps .

Advanced Research Questions

Q. How can discrepancies in NMR data (e.g., unexpected peaks or splitting patterns) be resolved when synthesizing derivatives of this compound?

  • Methodological Answer : Common issues include residual solvents (e.g., DMF at δ 2.9–3.1 ppm) or rotameric forms of the carboxylic acid group. Use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR to assess dynamic effects. For complex mixtures, employ HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to isolate pure fractions .

Q. What strategies enhance the aqueous solubility of this compound for in vitro biological assays?

  • Methodological Answer :

  • Derivatization : Convert the carboxylic acid to sodium/potassium salts via base treatment (e.g., NaOH in ethanol) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH adjustment : Dissolve in PBS (pH 7.4) with sonication .

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactions of this compound?

  • Methodological Answer : The C-Br bond acts as a reactive site for palladium-catalyzed coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Bromine’s electronegativity increases the electrophilicity of the adjacent carbon, accelerating oxidative addition. Monitor reaction progress via TLC and characterize products using ¹⁹F NMR (if fluorinated partners are used) .

Q. What computational approaches predict the binding affinity of this compound derivatives to kinase targets like BRAF V600E?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3OG7) to assess interactions (e.g., hydrogen bonds with Glu501, hydrophobic contacts with Val471) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobenzo[d]thiazole-6-carboxylic acid
Reactant of Route 2
2-Bromobenzo[d]thiazole-6-carboxylic acid

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